Avibactam sodium, (+)-

Descripción

BenchChem offers high-quality Avibactam sodium, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Avibactam sodium, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

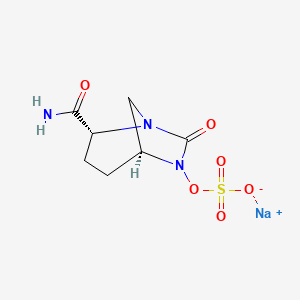

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;[(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCIKUMODPANKX-UYXJWNHNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N2C[C@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383814-68-3 | |

| Record name | Avibactam sodium, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383814683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVIBACTAM SODIUM, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TROMZ29W33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectrum of activity Avibactam sodium Class A C D beta-lactamases

Technical Guide: Spectrum and Kinetics of Avibactam Sodium Against Class A, C, and D -Lactamases

Executive Summary

Avibactam sodium represents a paradigm shift in

Its mechanism is defined by reversible covalent inhibition .[1][2] It does not suffer from hydrolysis-induced turnover; instead, it recycles to its active form after inhibiting the enzyme.[3] This guide details the structural basis of this interaction across Ambler Classes A, C, and D, providing the kinetic data and experimental protocols necessary for high-fidelity characterization in drug discovery pipelines.

Molecular Mechanism: The Reversible Cycle

The defining feature of avibactam is its ability to evade the fragmentation pathway that limits older inhibitors.

The Chemical Pathway[1]

-

Acylation: The nucleophilic serine (Ser70 in Class A) attacks the amide bond of the avibactam DBO ring.

-

Ring Opening: The DBO ring opens to form a covalent carbamoyl-enzyme complex. Unlike

-lactams, this complex is thermodynamically stable against hydrolysis. -

Recyclization (The Critical Differentiator): Rather than being hydrolyzed (which destroys the inhibitor), the carbamoyl bond reforms the DBO ring, releasing intact avibactam back into solution to inhibit another enzyme molecule.

Visualization of the Reaction Cycle

Figure 1: Kinetic mechanism of Avibactam. Note the reversible step (

Spectrum of Activity: Class-Specific Analysis

Avibactam's spectrum is broad but possesses specific "blind spots" dictated by the geometry of the catalytic pocket.

Class A: Extended Spectrum (KPC, CTX-M, TEM, SHV)

-

Target: Serine nucleophile.[1]

-

Efficacy: Highly potent.

-

Key Insight: Avibactam restores activity against KPC-2 (Klebsiella pneumoniae carbapenemase), the primary driver of carbapenem resistance in Enterobacterales. It is also highly effective against CTX-M-15 (ESBL), where the acylation efficiency (

) reaches values as high as

Class C: The AmpC Breakthrough

-

Target: AmpC Cephalosporinases (Chromosomal and Plasmidic).[2][4]

-

Efficacy: Highly potent.

-

Differentiation: Legacy inhibitors (tazobactam) are poor inhibitors of AmpC. Avibactam effectively inhibits AmpC from Pseudomonas aeruginosa and Enterobacter cloacae.[4]

-

Structural Basis: The DBO ring fits snugly into the more constrained active site of Class C enzymes, forming a stable carbamate that resists deacylation by water [2].

Class D: The Selective Dichotomy

Class D (OXA) enzymes present a mixed profile. Avibactam is selective .

| Enzyme Sub-Type | Pathogen | Avibactam Activity | Mechanistic Reason |

| OXA-48 | K. pneumoniae | Active | Hydrophobic bridge interactions stabilize the complex. |

| OXA-10 | P. aeruginosa | Active | Canonical Class D architecture. |

| OXA-23/24/58 | A. baumannii | Inactive / Poor | Steric hindrance in the active site prevents stable carbamoylation [3]. |

Quantitative Comparison (IC50 Data)

The following table summarizes inhibitory potency (

| Ambler Class | Enzyme | Organism | Avibactam IC50 (nM) | Clinical Relevance |

| A | KPC-2 | K. pneumoniae | ~3 - 10 | Carbapenem resistance |

| A | CTX-M-15 | E. coli | ~5 - 8 | Major ESBL |

| C | AmpC | P. aeruginosa | ~5 - 15 | Cephalosporin resistance |

| D | OXA-48 | K. pneumoniae | ~50 - 100 | Carbapenem resistance |

| D | OXA-23 | A. baumannii | > 10,000 | RESISTANT |

| B | NDM-1 | K. pneumoniae | > 100,000 | RESISTANT (Zinc-dependent) |

Experimental Protocols: Kinetic Characterization

To validate avibactam activity, simple MIC assays are insufficient for mechanistic understanding. You must perform time-dependent inhibition assays because avibactam is a slow-binding inhibitor.

Protocol: Determination of and

Objective: Determine the second-order rate constant for inhibition.

Reagents:

-

Buffer: 50 mM HEPES (pH 7.5), 0.01% Triton X-100 (prevents promiscuous aggregation).

-

Reporter Substrate: Nitrocefin (Chromogenic cephalosporin,

= 486 nm). -

Enzyme: Purified KPC-2 or AmpC (final conc. 1-5 nM).

Workflow:

-

Pre-Incubation (Critical Step):

-

Prepare a dilution series of Avibactam (0, 10, 50, 100, 500, 1000 nM).

-

Incubate Enzyme + Avibactam for varying times (

= 0, 5, 10, 30, 60 min) at 30°C. -

Reasoning: Avibactam requires time to form the covalent carbamoyl complex. Immediate measurement will underestimate potency.

-

-

Reaction Initiation:

-

Dilute the pre-incubation mix 1:100 into a solution containing Nitrocefin (

). -

Note: The dilution prevents re-association of free inhibitor, isolating the off-rate or measuring residual activity.

-

-

Data Acquisition:

-

Measure Absorbance (486 nm) continuously for 5 minutes.

-

Calculate initial velocity (

) for each pre-incubation time point.

-

-

Analysis:

-

Plot

vs. time to obtain -

Plot

vs. [I] to determine

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for time-dependent inhibition kinetics.

References

-

Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[5][6] Proceedings of the National Academy of Sciences.

-

Lahiri, S. D., et al. (2014). "Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance."[7] Antimicrobial Agents and Chemotherapy.[1][2][8][9]

-

King, D. T., et al. (2015). "Structural Insights into Avibactam Inhibition of Class D β-Lactamases." ACS Infectious Diseases.

-

Clinical and Laboratory Standards Institute (CLSI). "Performance Standards for Antimicrobial Susceptibility Testing."

Sources

- 1. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Classification and applicability of new beta-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. bsac.org.uk [bsac.org.uk]

- 9. Carbapenemase Inhibitors: Updates on Developments in 2021 | Bou Zerdan | Journal of Clinical Medicine Research [jocmr.org]

Technical Guide: Diazabicyclooctane (DBO) Scaffold Beta-Lactamase Inhibitors

[1]

Executive Summary

This technical guide provides an in-depth analysis of Diazabicyclooctane (DBO) beta-lactamase inhibitors (BLIs), a transformative class of non-beta-lactam small molecules designed to overcome multi-drug resistant (MDR) Gram-negative bacteria. Unlike legacy suicide inhibitors (e.g., clavulanate), DBOs utilize a reversible acylation mechanism and, in second-generation analogs, exhibit intrinsic antibacterial activity via Penicillin-Binding Protein (PBP) inhibition. This document details their structural biology, chemical synthesis, kinetic characterization, and the emerging resistance landscape.

Structural Biology & Mechanism of Action

The "Recyclable" Inhibition Paradigm

The primary distinction of the DBO scaffold (e.g., avibactam) compared to traditional beta-lactam-based inhibitors (clavulanate, tazobactam) is the reversible covalent inhibition mechanism.

-

Legacy Mechanism (Suicide Inhibition): Beta-lactam inhibitors are hydrolyzed by the enzyme, forming an acyl-enzyme intermediate that undergoes secondary fragmentation (often involving decarboxylation) to permanently disable the active site. This is "one-and-done."

-

DBO Mechanism (Reversible Acylation): The DBO core mimics the transition state of the beta-lactam ring. Upon attack by the catalytic Serine-70 residue of the beta-lactamase:

-

The urea ring opens, forming a stable carbamoyl-enzyme complex.

-

Crucially, this complex is resistant to hydrolysis (deacylation) by water.

-

Instead of fragmenting, the DBO molecule can recyclize (ring closure) and release the intact inhibitor, or remain covalently bound for a prolonged period (long residence time), effectively occupying the active site without being consumed.

-

The "Dual-Action" Enhancer Effect (Gen 2 DBOs)

Second-generation DBOs, specifically Zidebactam and Nacubactam , possess a bicyclo-acyl hydrazide side chain that confers a secondary mechanism:

-

Target 1: Inhibition of serine beta-lactamases (Ambler Class A, C, and some D).[1][2]

-

Target 2: High-affinity binding to PBP2 in Enterobacterales and Pseudomonas aeruginosa.[3]

-

Causality: Binding PBP2 disrupts the divisome, causing cells to form spheroplasts. When combined with a PBP3-binding partner (e.g., Cefepime), this creates a "double-hit" synergy that is lethal even in the presence of metallo-beta-lactamases (MBLs), as the DBO bypasses the MBL to attack the cell wall directly.

-

Mechanistic Pathway Diagram

Figure 1: The reversible acylation cycle of DBO inhibitors. Unlike suicide inhibitors, DBOs can reform their ring structure and disassociate intact.

Chemical Synthesis: The Urea Cyclization[4][5]

The synthesis of the diazabicyclooctane core is chemically challenging due to the strain inherent in the [3.2.1] bicyclic system. The critical step in industrial synthesis (e.g., Avibactam) is the formation of the urea bridge.

Key Synthetic Steps

-

Starting Material: Optimized routes often utilize ethyl-5-hydroxypicolinate or 5-hydroxypiperidine derivatives.

-

Chiral Resolution: Enzymatic resolution (lipase) is frequently used to establish the (2S, 5R) stereochemistry required for biological activity.

-

Urea Formation (The Critical Step):

-

The piperidine ring, substituted with a benzyloxyamine at C5, undergoes an intramolecular cyclization.

-

Reagent: Triphosgene is the standard reagent to carbonylate the diamine precursor, closing the bridge to form the urea.

-

Control: This reaction requires strict temperature control to prevent polymerization.

-

-

Sulfation: The final step involves hydrogenolysis of the benzyl protecting group followed by sulfation using a sulfur trioxide-trimethylamine complex (

) to yield the N-sulfonyloxy group, which is critical for positioning the molecule in the oxyanion hole of the enzyme.

Synthesis Workflow Diagram

Figure 2: Industrial synthesis pathway for Avibactam, highlighting the critical urea cyclization step.

Experimental Protocols

Protocol A: Determination of Carbamoylation Kinetics ( )

This protocol measures the efficiency of the DBO inhibitor against a specific beta-lactamase using a reporter substrate (Nitrocefin).

Materials:

-

Purified Beta-lactamase (e.g., KPC-2, AmpC).

-

Reporter Substrate: Nitrocefin (

stock). -

Buffer: 50 mM Phosphate buffer, pH 7.0, 0.1 mg/mL BSA (to prevent enzyme adhesion).

-

Instrument: UV-Vis Spectrophotometer (read at 482 nm).

Methodology:

-

Baseline Establishment: Determine the

and -

Inhibitor Incubation: Prepare a range of DBO concentrations (e.g., 0.1

to 10 -

Reaction Initiation:

-

Mix Enzyme + DBO + Nitrocefin simultaneously (for competitive checking) OR

-

Pre-incubate Enzyme + DBO for varying times (

min) before adding Nitrocefin (to measure time-dependent inhibition).

-

-

Data Acquisition: Monitor absorbance at 482 nm for 10 minutes.

-

Calculation:

-

Unlike classical Michaelis-Menten, DBOs often exhibit "slow-binding" kinetics.

-

Fit the progress curves to the equation:

. -

Plot

vs. [I] to determine the second-order rate constant (

-

Protocol B: Synergistic MIC Determination (Checkerboard Assay)

To validate the "Enhancer" effect of Zidebactam or the restoration of activity by Avibactam.

Methodology:

-

Plate Setup: Use a 96-well microtiter plate.

-

Axis A (Beta-Lactam): Serial dilution of the partner antibiotic (e.g., Cefepime) along the X-axis (e.g., 64

to 0.06 -

Axis B (DBO Inhibitor): Serial dilution of the DBO (e.g., Zidebactam) along the Y-axis.

-

Inoculum: Add

CFU/mL of the MDR test strain (e.g., K. pneumoniae KPC-3). -

Incubation: 16-20 hours at 37°C.

-

Readout: Determine the Fractional Inhibitory Concentration Index (FICI).

- .

-

Interpretation: FICI

indicates Synergism.

Comparative Data: DBO Generations

| Feature | Gen 1: Avibactam | Gen 2: Relebactam | Gen 3: Zidebactam / Nacubactam |

| Core Scaffold | Diazabicyclooctane | Diazabicyclooctane | Diazabicyclooctane |

| C2 Substituent | Carboxamide | Piperidine ring (C2) | Bicyclo-acyl hydrazide |

| Primary Target | Class A, C, some D | Class A, C, some D | Class A, C, some D + PBP2 |

| Efflux Liability | Moderate | Low (Piperidine charge prevents efflux) | Low |

| Intrinsic Activity | None | None | High (Spheroplast formation) |

| Key Indication | CRE (KPC, OXA-48) | CRE, MDR Pseudomonas | MBL-producers (NDM, VIM) via enhancer effect |

Resistance Landscape

Despite the robust nature of DBOs, resistance has emerged, particularly in Klebsiella pneumoniae.

-

KPC-3 Mutations (D179Y):

-

Exposure to Ceftazidime-Avibactam can select for mutations in the KPC-3 omega loop (specifically D179Y).[4][5]

-

Consequence: This mutation stabilizes the acyl-enzyme complex with Ceftazidime, effectively turning the enzyme into a "Ceftazidimase," while simultaneously reducing the affinity for Avibactam. Paradoxically, this often restores susceptibility to Carbapenems (the "See-Saw" effect).

-

-

Porin Loss + Overexpression:

-

In Pseudomonas and Acinetobacter, resistance to DBO combinations (like Durlobactam) is often driven by the loss of OprD porins combined with massive overexpression of efflux pumps (MexAB-OprM), preventing the inhibitor from reaching the periplasmic space.

-

References

-

Mechanism of Avibactam & Relebactam: Ehmann, D. E., et al. (2012). Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences. [Link]

-

Zidebactam/Nacubactam Dual Mechanism: Moya, B., et al. (2017). WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy.[3][1][5][6][7][8][9][10][11] [Link]

-

Durlobactam & Acinetobacter: Durand-Réville, T. F., et al. (2017).[1] Antibacterial activity of the diazabicyclooctane inhibitor durlobactam against Acinetobacter baumannii.[2][6] Nature Microbiology. [Link]

-

Resistance Mechanisms (KPC-3 D179Y): Shields, R. K., et al. (2017).[5] Mutations in blaKPC-3 That Confer Ceftazidime-Avibactam Resistance Encode Novel KPC-3 Variants That Function as Extended-Spectrum β-Lactamases.[4][5] Antimicrobial Agents and Chemotherapy.[3][1][5][6][7][8][9][10][11] [Link]

-

Synthesis of Avibactam: Enna, M., et al. (2019). Scalable Synthesis of Avibactam. Organic Process Research & Development.[12] [Link]

Sources

- 1. Frontiers | Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Mutations in blaKPC-3 That Confer Ceftazidime-Avibactam Resistance Encode Novel KPC-3 Variants That Function as Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use [mdpi.com]

- 8. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New β-Lactamase Inhibitors Nacubactam and Zidebactam Improve the In Vitro Activity of β-Lactam Antibiotics Against Mycobacterium abscessus Complex Clinical Isolates | bioRxiv [biorxiv.org]

- 10. akjournals.com [akjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Reversible Covalent Inhibition Mechanism of Avibactam: A Technical Deep Dive

Executive Summary: The "Phoenix" Inhibitor

Avibactam represents a paradigm shift in

This guide details the molecular mechanics, kinetic characterization, and experimental validation of this mechanism.

Part 1: The Molecular Mechanism

Structural Pharmacophore

Avibactam is not a

-

Core Scaffold: Diazabicyclooctane (DBO) ring.[9]

-

Reactive Center: The amide bond within the 5-membered ring (C7=O).

-

Positioning Group: A sulfate group (

) at the N1 position, which mimics the C3/C4 carboxylate of

The Reaction Coordinate

The inhibition follows a three-step chemical pathway:

-

Non-Covalent Binding (

): Avibactam enters the active site. The sulfate group aligns the molecule via electrostatic networks. -

Acylation (

): The catalytic nucleophile (Ser70 in Class A, Ser64 in Class C) attacks the carbonyl carbon (C7) of the Avibactam amide. -

Ring Opening & Stabilization: The C7-N6 bond cleaves, opening the DBO ring. Unlike

-lactams, this does not lead to fragmentation. The result is a stable carbamoyl-enzyme complex . -

Recyclization (

): This is the critical differentiator. Mediated by a proton shuttle (involving Lys73 and Ser130 ), the N6 nitrogen nucleophilically attacks the C7 carbonyl, reforming the C7-N6 bond, closing the ring, and releasing intact Avibactam.

Mechanism Visualization

The following diagram illustrates the reversible covalent cycle.

Figure 1: The reversible covalent cycle of Avibactam. Note the dominant "Recyclization" path (

Part 2: Kinetic Characterization[10]

To validate this mechanism, one must move beyond simple

The Kinetic Model

The interaction is modeled as a two-step covalent inhibition mechanism (simplifying the rapid equilibrium step):

However, because

| Parameter | Definition | Typical Value (TEM-1/KPC-2) | Significance |

| Acylation Efficiency | How fast it binds and reacts. | ||

| Deacylation Rate | Rate of recyclization/release. | ||

| Residence Time ( | Minutes to Days | Duration of target occupancy. |

Part 3: Experimental Protocols (Validation)

Protocol A: Determination of (Residence Time)

This protocol validates the "reversible" aspect. If the inhibitor were irreversible,

Materials:

-

Target Enzyme (e.g., KPC-2, purified).

-

Reporter Substrate: Nitrocefin (chromogenic,

). -

Avibactam stock.[4]

-

UV-Vis Spectrophotometer.

Workflow:

-

Incubation: Mix Enzyme (

) + Avibactam ( -

Jump-Dilution: Dilute the mixture 1000-fold into a cuvette containing high-concentration Nitrocefin (

).-

Note: The massive dilution drops [Avibactam] below its

, forcing the E-I complex to dissociate (recyclize) to restore equilibrium.

-

-

Measurement: Monitor Absorbance (486 nm) continuously for 60–120 minutes.

-

Analysis:

-

The recovery of enzymatic activity (hydrolysis of Nitrocefin) follows an exponential curve:

. -

Fit the data to determine

.[10]

-

Protocol B: Mass Spectrometry of the Covalent Adduct

This protocol confirms the stoichiometry and the "plus mass" of the inhibitor, distinguishing it from hydrolysis.

Workflow:

-

Reaction: Incubate Enzyme (

) + Avibactam ( -

Control: Enzyme alone.

-

Denaturation: Acidify with 0.1% Formic Acid (stops reaction, denatures protein).

-

Crucial Point: Non-covalent inhibitors dissociate under these conditions. Covalent adducts remain attached.[10]

-

-

LC-MS Analysis: Inject onto a C4/C8 protein column coupled to a Q-TOF or Orbitrap.

-

Data Interpretation:

-

Look for the deconvoluted mass peak of the Enzyme.

-

Expected Shift:

(Molecular weight of Avibactam). -

Integrity Check: If the shift corresponds to Avibactam

(water), hydrolysis has occurred. If it is exactly

-

Protocol C: Recyclization Confirmation (Bioactivity Recovery)

To prove the released molecule is active Avibactam (and not an inactive hydrolyzed product):

-

Perform the "Jump-Dilution" as in Protocol A.

-

Collect the reaction mixture after full recovery of enzyme activity.

-

Ultrafilter (10 kDa cutoff) to remove the enzyme. The filtrate contains the released small molecule.

-

Add the filtrate to fresh enzyme and check for inhibition.

Experimental Workflow Diagram

Figure 2: Dual-pathway validation workflow for confirming covalent binding (MS) and reversibility (Kinetics).

Part 4: Structural Biology & Key Interactions

Understanding the active site interactions explains why the reaction is reversible.

| Residue | Role in Mechanism | Interaction with Avibactam |

| Ser70 (Class A) | Nucleophile | Forms the covalent carbamate ester bond with C7 of Avibactam. |

| Lys73 | General Base / Shuttle | Facilitates the proton transfer required for ring opening and, crucially, the reverse protonation for ring closure (recyclization). |

| Ser130 | Proton Shuttle | Acts as a bridge for proton transfer to the N6 of Avibactam during acylation.[12] |

| Asn132 / Asn104 | Anchor | Forms hydrogen bonds with the sulfate group, mimicking the interaction with the |

| Deacylation Water | Excluded | In many Avibactam complexes, the "deacylation water" (usually activated by Glu166 to hydrolyze |

Why Recyclization wins over Hydrolysis: The DBO ring structure, when opened, places the N6 amine in close proximity to the carbonyl carbon. The energy barrier for the intramolecular nucleophilic attack (recyclization) is lower than that for the intermolecular attack by a water molecule (hydrolysis), especially given the specific geometry enforced by the enzyme pocket.

References

-

Ehmann, D. E., et al. (2013).[1][4] "Kinetics of Avibactam Inhibition against Class A, C, and D

-Lactamases." Journal of Biological Chemistry. -

Lahiri, S. D., et al. (2013).[1][4][11] "Avibactam and Class C

-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance." Antimicrobial Agents and Chemotherapy.[1][5][13] -

King, D. T., et al. (2015). "Structural Insights into Avibactam Inhibition of Class A

-Lactamases." PLOS ONE. -

Wang, D. Y., et al. (2016).

-lactamase inhibition." Organic & Biomolecular Chemistry.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of avibactam and ceftazidime in human plasma samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of avibactam inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and Biochemical Characterization of the Novel CTX-M-151 Extended-Spectrum β-Lactamase and Its Inhibition by Avibactam - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Rapid, simple, and economical LC-MS/MS method for simultaneous determination of ceftazidime and avibactam in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic & Kinetic Profiling of Avibactam Sodium against KPC Carbapenemases

Executive Summary

The emergence of Klebsiella pneumoniae carbapenemase (KPC) producing Enterobacterales has necessitated the development of non-beta-lactam inhibitors. Avibactam sodium represents a paradigm shift from "suicide inhibitors" (e.g., clavulanic acid) to diazabicyclooctane (DBO) based covalent reversible inhibitors .

This guide provides a deep technical analysis of the binding kinetics between Avibactam and KPC-2 enzymes. Unlike traditional inhibitors that permanently disable the enzyme via fragmentation, Avibactam engages in a reversible acylation-deacylation cycle.[1][2] However, for KPC-2 specifically, this mechanism exhibits a unique "slow hydrolysis" off-rate that distinguishes it from other Class A beta-lactamases.

Mechanistic Foundation: The Covalent Reversible Cycle

To understand the kinetics, one must first understand the structural chemistry. Avibactam does not contain a beta-lactam ring; instead, it utilizes a reactive urea center within a DBO scaffold.

The Reaction Coordinate

Upon binding to the KPC active site, the nucleophilic Serine-70 (S70) attacks the carbonyl carbon of Avibactam's urea moiety. This leads to ring opening and the formation of a covalent carbamoyl-enzyme complex.

Crucial Distinction:

-

Clavulanic Acid: Acylation leads to secondary fragmentation and irreversible cross-linking of the enzyme.

-

Avibactam (General Class A): The ring opens, but the scaffold remains intact. The reaction eventually reverses (recyclization), releasing the active inhibitor back into solution.

-

Avibactam (KPC-2 Specific): While largely reversible, KPC-2 facilitates a slow desulfation/fragmentation pathway, making the inhibition effectively "pseudoirreversible" over clinical timeframes.

Reaction Pathway Diagram

Figure 1: Kinetic pathway of Avibactam inhibition.[3][4] Note the dominant reversible path (

Kinetic Characterization

Quantifying the efficacy of Avibactam requires measuring specific rate constants. The interaction is best described by a two-step covalent inhibition model:

Key Kinetic Parameters (KPC-2)

The following data summarizes the consensus kinetics derived from stopped-flow and mass spectrometry analyses (Ehmann et al., 2013; Lahiri et al., 2014).

| Parameter | Symbol | Value (Approx.) | Biological Significance |

| Acylation Efficiency | Measures how fast the drug shuts down the enzyme. KPC-2 is slower than CTX-M-15 ( | ||

| Deacylation Rate | The rate at which the enzyme recovers activity. | ||

| Residence Time | Critical Metric: The enzyme remains inhibited for hours, even after the free drug is cleared from the system. | ||

| Partition Ratio | Indicates a 1:1 stoichiometry; one molecule of Avibactam inhibits one molecule of KPC. |

Interpretation: The potency of Avibactam against KPC-2 is driven not just by affinity (

Experimental Methodologies

To replicate or validate these kinetics, two primary orthogonal methods are recommended: Stopped-Flow Kinetics (for pre-steady state acylation) and Surface Plasmon Resonance (SPR) (for binding affinity and off-rates).

Protocol A: Stopped-Flow Kinetics (Pre-Steady State)

Objective: Determine

Reagents:

-

Reporter Substrate: Nitrocefin (changes from yellow to red upon hydrolysis,

). -

Buffer: 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA (prevents non-specific adsorption).

Workflow:

-

Syringe A (Enzyme): Load KPC-2 (Final conc: 5 nM).

-

Syringe B (Mix): Load Avibactam (Variable conc: 0.5 – 50

M) + Nitrocefin (100 -

Shot: Rapid mixing (

ms dead time) at 25°C. -

Detection: Monitor absorbance at 486 nm for 600 seconds.

-

Analysis:

-

In the presence of Avibactam, the linear hydrolysis of Nitrocefin will curve downwards as the enzyme is acylated.

-

Fit the progress curves to the equation:

. -

Plot

vs. [Avibactam] to determine

-

Protocol B: Surface Plasmon Resonance (SPR)

Objective: Direct measurement of

System: Biacore T200 or 8K (Cytiva). Chip: CM5 (Carboxymethylated dextran).

Step-by-Step Protocol:

-

Ligand Preparation (KPC-2):

-

Buffer exchange KPC-2 into 10 mM Sodium Acetate, pH 5.0.

-

Target immobilization level: ~1000 RU (Resonance Units) using standard Amine Coupling (EDC/NHS chemistry).

-

Note: Low density is preferred to avoid mass transport limitation.

-

-

Analyte Preparation (Avibactam):

-

Prepare a concentration series (e.g., 0, 0.5, 1, 2, 4, 8, 16

M) in Running Buffer (HBS-EP+).

-

-

Injection Cycle (Single Cycle Kinetics):

-

Association: Inject Avibactam for 180s at 30

L/min. -

Dissociation: Switch to buffer flow for 600s (critical to capture the slow

). -

Regeneration: Not usually required if dissociation is allowed to proceed fully, or use a mild pulse of 10 mM Glycine pH 2.5.

-

-

Data Fitting:

-

Fit sensorgrams to the Two-State Reaction model (conformational change) rather than 1:1 binding, as the acylation step (

) induces a structural shift.

-

SPR Workflow Diagram

Figure 2: Optimized SPR workflow for characterizing covalent inhibitors like Avibactam.

Data Analysis & Interpretation

When analyzing the data generated from the above protocols, apply the following rigor:

-

The "Burst" Phenomenon: In stopped-flow, if you do not see a burst phase followed by a steady state (or zero rate), your mixing time may be too slow (

ms), or the inhibitor concentration is too low relative to -

Reversibility Check: To confirm reversibility (and distinguish from clavulanate), perform a Jump-Dilution Experiment . Incubate KPC with excess Avibactam (100x

) for 30 mins, then dilute 10,000-fold into a solution containing Nitrocefin.-

Result: Activity should slowly recover over time (hours).

-

Calculation: The slope of activity recovery gives you

directly.

-

Clinical Implication of Kinetics

The

References

-

Ehmann, D. E., et al. (2013). Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases.[5] Journal of Biological Chemistry, 288(39), 27960–27971.[5] [Link]

-

Lahiri, S. D., et al. (2014). Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 58(10), 5704–5713.[2] [Link]

-

Lagacé-Wiens, P., et al. (2014). Ceftazidime-Avibactam: An Evidence-Based Review of its Pharmacology and Potential Use in the Treatment of Gram-Negative Bacterial Infections. Core Evidence, 9, 13–25. [Link]

-

Drawz, S. M., & Bonomo, R. A. (2010). Three Decades of β-Lactamase Inhibitors. Clinical Microbiology Reviews, 23(1), 160–201. [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of avibactam inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Synthesis of Avibactam Sodium via Urea Cyclization

Executive Summary & Strategic Rationale

This application note details a scalable, high-fidelity protocol for the synthesis of Avibactam Sodium , a non-

Why this Route? The urea cyclization strategy constructs the diazabicyclooctane (DBO) core by inserting a carbonyl bridge between the piperidine nitrogen and the C5-amino group. This method is preferred for process chemistry due to:

-

Atom Economy: Utilizes inexpensive carbonyl sources (Triphosgene or CDI).

-

Scalability: Avoids high-dilution conditions required for RCM.

-

Safety: Mitigates the use of gaseous phosgene by employing solid surrogates like Triphosgene.

Retrosynthetic Analysis & Pathway Visualization

The synthesis hinges on the construction of the [3.2.1] bicyclic urea system from a functionalized piperidine precursor.

Critical Process Flow

Figure 1: Strategic process flow for Avibactam Sodium synthesis focusing on the Amidation-First Urea Cyclization route.

Detailed Experimental Protocol

Stage 1: Amidation of the Precursor

Objective: Convert the ester moiety to a primary amide prior to cyclization. This order of operations prevents the formation of unstable carboxylic acid intermediates often encountered in the "Cyclization-First" route.

Reagents:

-

Substrate: Ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate[1][2]

-

Reagent: 7M Ammonia in Methanol (NH

/MeOH) -

Solvent: Methanol (MeOH)

Protocol:

-

Charge: Load the piperidine ester substrate (1.0 eq) into a pressure-rated reactor.

-

Dissolution: Add Methanol (5 vol) and stir until homogenous.

-

Ammonolysis: Charge 7M NH

/MeOH (10.0 eq) at 0–5°C. -

Reaction: Seal the reactor and stir at 20–25°C for 16–24 hours.

-

Process Insight: Monitor by HPLC. The reaction is driven by the high concentration of ammonia.

-

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.

-

Crystallization: Triturate the residue with MTBE (methyl tert-butyl ether) to yield the amide as a white solid.

Stage 2: Urea Cyclization (The Critical Step)

Objective: Formation of the DBO core via insertion of a carbonyl bridge.

Mechanism & Causality: We utilize Triphosgene as a solid phosgene equivalent. It decomposes in situ to generate phosgene, which reacts with the secondary amine (piperidine N1) to form a carbamoyl chloride intermediate. This intermediate undergoes rapid intramolecular nucleophilic attack by the benzyloxyamine (N6) to close the ring.

Reagents:

-

Substrate: (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide[2][3]

-

Carbonyl Source: Triphosgene (0.4 eq) [Equivalent to 1.2 eq Phosgene]

-

Base: Triethylamine (TEA) (3.0 eq)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Protocol:

-

Setup: Purge a reactor with N

. Add the Amide substrate (1.0 eq) and anhydrous DCM (10 vol). Cool to 0°C.[4] -

Base Addition: Add TEA (3.0 eq) dropwise, maintaining temperature < 5°C.

-

Cyclization: Dissolve Triphosgene (0.4 eq) in DCM (2 vol) in a separate vessel. Add this solution slowly to the reactor over 1 hour, maintaining 0–5°C.

-

Critical Parameter: Slow addition is vital to prevent intermolecular oligomerization. The high dilution locally at the addition point favors intramolecular cyclization.

-

-

Reaction: Allow the mixture to warm to 20°C and stir for 4 hours.

-

QC Check: HPLC should show < 2% starting material.

-

-

Quench: Quench carefully with saturated aqueous NaHCO

. -

Extraction: Separate phases. Wash the organic layer with water and brine. Dry over Na

SO -

Isolation: Concentrate to obtain the protected DBO intermediate.

Stage 3: Global Deprotection & Sulfation

Objective: Removal of the benzyl protecting group and installation of the sulfate moiety.[5]

Protocol:

-

Hydrogenolysis: Dissolve the cyclized intermediate in THF/Water (1:1). Add 10% Pd/C (0.1 eq wt). Hydrogenate at 1 atm H

for 2–4 hours. -

Sulfation: Filter catalyst. To the filtrate (containing the N-hydroxy intermediate), add Sulfur Trioxide Pyridine complex (SO

·Py) (1.5 eq). Adjust pH to ~6.5 with NaOH. -

Salt Formation: Treat the sulfated intermediate with Sodium 2-ethylhexanoate (SEH) in ethanol to precipitate Avibactam Sodium .

Mechanistic Visualization

Understanding the cyclization mechanism is crucial for troubleshooting impurity formation.

Figure 2: Mechanistic pathway of the urea cyclization event.

Quality Control & Troubleshooting

| Parameter | Specification | Troubleshooting |

| Water Content (KF) | < 0.1% in Cyclization | Moisture consumes Triphosgene, leading to low yields. Dry solvents strictly. |

| Temperature | 0–5°C during addition | Higher temps promote dimerization (intermolecular reaction). |

| Addition Rate | > 60 mins for Triphosgene | Fast addition causes exotherms and impurity formation. |

| HPLC Purity | > 98% (Final API) | Main impurity: Des-sulfated Avibactam (hydrolysis product). Control pH during workup. |

References

- Process for preparing Avibactam intermediate.Google Patents. US10570133B2.

-

A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. Organic Process Research & Development. 2018.[2] Retrieved from [Link][2]

- Simple preparation method for Avibactam.European Patent Office. EP3766869A1.

-

Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors. Tetrahedron. 2020. Retrieved from [Link][2][6][7]

Sources

Application Note: Protocol for In Vitro Susceptibility Testing of Ceftazidime-Avibactam

Introduction & Mechanism of Action

Ceftazidime-avibactam (CZA) represents a critical therapeutic option for multidrug-resistant (MDR) Gram-negative infections, particularly those driven by carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa.

To accurately test CZA in vitro, one must understand the interaction between its two components:

-

Ceftazidime (CAZ): A third-generation cephalosporin that inhibits cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs).

-

Avibactam (AVI): A diazabicyclooctane (DBO) non-

-lactam

Expert Insight: Avibactam restores ceftazidime activity against Ambler Class A (e.g., KPC, ESBLs), Class C (AmpC), and some Class D (OXA-48) enzymes. Crucially, it is inactive against Class B metallo-

Principle of the Assay: The "Fixed Concentration" Rule

Unlike standard antibiotic testing where the drug is diluted in a 2-fold series, CZA testing requires a fixed concentration of inhibitor .

-

Ceftazidime: Diluted in log

series (e.g., 0.125 to 128 µg/mL). -

Avibactam: Held constant at 4 µg/mL in all wells, regardless of the ceftazidime concentration.

Why? Pharmacokinetic/Pharmacodynamic (PK/PD) modeling demonstrates that maintaining a threshold concentration of avibactam is more predictive of in vivo efficacy than maintaining a fixed ratio (e.g., 2:1).

Materials & Reagents

-

Active Pharmaceutical Ingredients (API):

-

Ceftazidime pentahydrate (potency correction required).

-

Avibactam sodium (potency correction required).

-

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

QC Check: Calcium (20–25 mg/L) and Magnesium (10–12.5 mg/L).

-

-

Solvents:

-

Ceftazidime: Dissolve in saturated sodium carbonate solution or DMSO if specified; dilute in water.

-

Avibactam: Soluble in water.

-

Protocol A: Broth Microdilution (Reference Method)

Standard: CLSI M07 / ISO 20776-1

Step 1: Stock Solution Preparation

Prepare 100x stock solutions.

-

Avibactam Stock: Prepare at 400 µg/mL . (When diluted 1:100 into the assay, the final concentration will be 4 µg/mL).

-

Ceftazidime Stock: Prepare at 12,800 µg/mL (or higher depending on desired range).

Step 2: Intermediate Dilution Scheme

You cannot simply serially dilute the combination. You must serially dilute the Ceftazidime first, then add the fixed Avibactam.

Workflow Diagram: Plate Preparation

Caption: Logic flow for creating microdilution plates with variable antibiotic and fixed inhibitor concentrations.

Step 3: Execution

-

Dispense Media: Add 50 µL of CAMHB to all wells of a 96-well plate.

-

Add Antibiotics: Add 50 µL of the 2x Ceftazidime/Avibactam mix to appropriate wells.

-

Self-Validation: Ensure the final volume is 100 µL before inoculation. The final concentration of Avibactam must be 4 µg/mL in every well.

-

-

Inoculum: Prepare a 0.5 McFarland suspension of the test organism. Dilute to achieve

CFU/mL in the final well. -

Incubation: 35 ± 2°C for 16–20 hours in ambient air.

Protocol B: Disk Diffusion (Screening)

Note: Disk mass standards differ between US (CLSI) and Europe (EUCAST).

Disk Selection

-

CLSI (USA): 30 µg Ceftazidime / 20 µg Avibactam (30/20 ).[1]

-

EUCAST (Europe): 10 µg Ceftazidime / 4 µg Avibactam (10/4 ).[2]

-

Warning: Using the wrong disk with the wrong breakpoint table will yield erroneous results (Major Errors).

Procedure

-

Lawn Preparation: Swab a 0.5 McFarland suspension onto a Mueller-Hinton Agar (MHA) plate.

-

Disk Application: Place the CZA disk firmly on the surface.

-

Incubation: 35 ± 2°C for 16–18 hours.

-

Measurement: Measure the diameter of the zone of inhibition to the nearest mm.

-

Expert Note: Ignore faint growth of tiny colonies within the zone (often seen with Proteus spp.) or film growth.

-

Quality Control (QC)

A valid assay must fall within specific ranges for control strains. If QC fails, patient/experimental results must be discarded.

Table 1: CLSI QC Ranges (30/20 µg Disk & BMD)

| Organism | ATCC Strain | MIC Range (µg/mL) | Disk Diffusion (mm) |

| K. pneumoniae | 700603 (ESBL+) | 1/4 – 4/4 | 18 – 24 |

| P. aeruginosa | 27853 | 1/4 – 4/4 | 21 – 27 |

| E. coli | 25922 | 0.12/4 – 0.5/4 | 24 – 30 |

| E. coli | 35218 | 0.06/4 – 0.25/4 | 27 – 33 |

Note: K. pneumoniae ATCC 700603 is critical as it produces SHV-18 (ESBL), verifying the activity of avibactam. Ceftazidime alone would have an MIC >16 µg/mL.

Data Analysis & Interpretation

Interpret MICs based on the relevant regulatory body.[3]

Table 2: Clinical Breakpoints (CLSI M100-Ed35, 2025)

| Organism Group | Susceptible (S) | Resistant (R) |

| Enterobacterales | ≤ 8/4 µg/mL | ≥ 16/4 µg/mL |

| P. aeruginosa | ≤ 8/4 µg/mL | ≥ 16/4 µg/mL |

Decision Logic for Interpretation

Caption: Decision tree for interpreting MIC results and triggering secondary resistance mechanism screening.

Troubleshooting & Expert Insights

-

The "Skipped Well" Phenomenon:

-

Observation: Growth in well 4, no growth in well 5, growth in well 6.

-

Cause: Contamination or improper pipetting of the viscous avibactam stock.

-

Solution: Discard result and repeat. Ensure avibactam is vortexed thoroughly.

-

-

Enzyme Stability:

-

Avibactam is stable, but ceftazidime can degrade if subjected to repeated freeze-thaw cycles. Aliquot stocks immediately after preparation.

-

-

False Resistance in Pseudomonas:

-

High-level efflux pump overexpression (MexAB-OprM) can sometimes push MICs to 16-32 µg/mL even in the absence of MBLs. Molecular characterization (PCR) is recommended for resistant isolates in drug development studies.

-

References

-

Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing.[1][4][5] 35th ed.[6] CLSI supplement M100.[4][5][6][7] Wayne, PA: Clinical and Laboratory Standards Institute; 2025.

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters.[8][9] Version 15.0. 2025.[6][10]

-

Nichols, W. W., et al. (2018). "A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing." Antimicrobial Agents and Chemotherapy, 62(11).[11]

-

Food and Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria: Ceftazidime and Avibactam.[3][12][4]

Sources

- 1. Assessment of Ceftazidime-Avibactam 30/20-μg Disk, Etest versus Broth Microdilution Results When Tested against Enterobacterales Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. antimicrobianos.com.ar [antimicrobianos.com.ar]

- 4. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 5. nih.org.pk [nih.org.pk]

- 6. slh.wisc.edu [slh.wisc.edu]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. labspec.org [labspec.org]

- 9. megumed.de [megumed.de]

- 10. labhub.itg.be [labhub.itg.be]

- 11. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Precision Protocol: Preparation of Avibactam Sodium Stock Solutions for MIC Determination

Topic: Preparation of Avibactam sodium stock solution for MIC determination Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary

The accurate determination of Minimum Inhibitory Concentration (MIC) for beta-lactamase inhibitors like Avibactam is pivotal in defining the resistance profiles of multidrug-resistant (MDR) Gram-negative bacteria.[1] Unlike standard antibiotics, Avibactam is rarely tested alone; it is most often employed at a fixed concentration (typically 4 µg/mL) in combination with a partner beta-lactam (e.g., Ceftazidime, Aztreonam).[1]

This guide addresses the specific technical challenges of working with Avibactam sodium: correcting for the salt/free-acid potency difference, ensuring stability during solvation, and executing the "fixed-concentration" dilution scheme required by CLSI/EUCAST standards.

Scientific Foundation & Mechanism[1]

The "Fixed Concentration" Paradigm

Avibactam is a diazabicyclooctane (DBO) non-beta-lactam beta-lactamase inhibitor.[1] It restores the activity of partner antibiotics by covalently and reversibly inhibiting Ambler Class A, C, and some Class D enzymes.

In MIC assays (Broth Microdilution), the standard protocol (CLSI M100) dictates that the partner antibiotic (e.g., Ceftazidime) is serially diluted, while Avibactam is maintained at a constant concentration of 4 µg/mL across all wells.[1] This differs from "fixed ratio" tests (e.g., Amoxicillin/Clavulanate 2:1) and requires a distinct liquid handling workflow.[1]

The Salt Correction Trap

Avibactam is supplied as Avibactam Sodium .[1] However, MIC values and target concentrations refer to the Avibactam Free Acid (active moiety).[1]

-

Avibactam Sodium MW: ~287.23 g/mol [1]

-

Avibactam Free Acid MW: ~265.24 g/mol [1]

-

Stoichiometric Ratio: ~0.92 (Free Acid / Salt)[1]

Failure to correct for this mass difference, along with the water content and impurities listed on the Certificate of Analysis (CoA), can result in a systematic under-dosing of 10-15%, potentially skewing MIC results by a full dilution step.[1]

Material Specifications

| Parameter | Specification | Notes |

| Compound Name | Avibactam Sodium | Do not confuse with Avibactam Free Acid.[1][2][3] |

| CAS Number | 1192491-61-4 | |

| Molecular Weight | 287.23 g/mol | Use this for molarity calculations if needed.[1] |

| Solubility | Water (>10 mg/mL) | Preferred. Avoid DMSO for MIC to prevent bacterial toxicity.[1] |

| Storage (Solid) | -20°C (Desiccated) | Hygroscopic.[1] Equilibrate to RT before opening. |

| Storage (Solution) | -80°C | Stable for months.[1] Avoid freeze-thaw cycles.[1] |

| Standard Diluent | Sterile Distilled Water | Or Phosphate Buffer pH 6.0–7.[1]0. |

Protocol: Stock Solution Preparation

Pre-Calculation (The "Potency" Check)

Before weighing, you must calculate the required mass of the powder to achieve the target concentration of the active moiety.

Formula:

Determining Potency (

-

Scenario A (Ideal): Potency is listed as "µg Avibactam per mg".[1] Use this value directly.

-

Scenario B (Common): Potency is listed as "% Purity (as is)" or "% Purity (anhydrous)".[1] You must derive the potency:

(Where

Preparation Workflow (Target: 10 mL of 2560 µg/mL Stock)

Why 2560 µg/mL? This is a common 20x or 40x working stock that allows for easy dilution to the final assay concentrations.

-

Equilibrate: Allow the Avibactam Sodium vial to warm to room temperature (approx. 30 min) in a desiccator to prevent condensation.

-

Weigh: Using an analytical balance (precision 0.1 mg), weigh the calculated amount of powder into a sterile polypropylene tube.

-

Example: To make 10 mL at 2560 µg/mL (active), assuming a theoretical potency of 900 µg/mg:

[1]

-

-

Dissolve: Add Sterile Distilled Water to approximately 80% of the final volume. Vortex gently until fully dissolved.[1] Avibactam sodium dissolves readily in water; no heat or sonication should be required.[1]

-

QS (Quantity Sufficient): Adjust to the final volume (10 mL) using a volumetric flask or precision pipette.

-

Sterilization: Filter sterilize using a 0.22 µm PES (Polyethersulfone) or PVDF syringe filter.[1] Avoid Nylon filters as they may bind some small molecules.[1]

-

Aliquot: Dispense into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles.

-

Label: Name, Concentration (Free Acid equivalent), Solvent, Date, and Operator.

Visualization: Stock Preparation Logic[1]

Figure 1: Workflow for preparing a verified Avibactam stock solution, emphasizing the critical CoA analysis step.

Protocol: MIC Microdilution Setup (Fixed Concentration)

This section details how to prepare the 96-well plate where Avibactam is fixed at 4 µg/mL and the partner drug (e.g., Ceftazidime) varies.

The "2x" Strategy

In standard broth microdilution, 50 µL of antimicrobial solution is added to 50 µL of bacterial inoculum. Therefore, you must prepare your antimicrobial solutions at 2x the final desired concentration .

-

Final Target: 4 µg/mL Avibactam.

-

Preparation Target: 8 µg/mL Avibactam in all wells (before inoculum).

Step-by-Step Plate Setup

-

Prepare Partner Drug Series (2x): Prepare serial twofold dilutions of Ceftazidime in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Spike with Avibactam:

-

Prepare a bulk solution of Avibactam at 16 µg/mL in CAMHB.

-

Wait, this is inefficient.Better Method:

-

Prepare the Ceftazidime serial dilutions at 4x concentration.

-

Prepare Avibactam at 4x concentration (16 µg/mL).

-

Combine them 1:1.

-

Result: 2x Ceftazidime + 2x Avibactam (8 µg/mL).[1]

-

-

Dispense: Add 50 µL of the (2x Partner + 8 µg/mL Avibactam) mix to the plate wells.

-

Inoculate: Add 50 µL of standardized bacterial inoculum (

CFU/mL).

Visualization: Fixed Concentration Logic

Figure 2: Logical flow for achieving a fixed inhibitor concentration in a microdilution assay.

Quality Control & Validation

Every batch of stock solution must be validated using CLSI-recommended Quality Control (QC) strains.

Recommended QC Strains

For Ceftazidime-Avibactam (CZA), use the following strains with defined MIC ranges (CLSI M100):

| Organism | Strain ID | Expected MIC (µg/mL) |

| Klebsiella pneumoniae | ATCC 700603 | 0.25/4 – 2/4 |

| Escherichia coli | ATCC 25922 | 0.06/4 – 0.5/4 |

Note: The notation "0.25/4" means Ceftazidime MIC is 0.25 µg/mL in the presence of 4 µg/mL Avibactam.

Troubleshooting

-

MICs too high? Check the potency calculation. Did you correct for the sodium salt? If not, you under-dosed the inhibitor.[1]

-

Precipitation? Avibactam is highly soluble in water, but if mixed with high concentrations of partner drugs in broth, ensure the pH of the CAMHB is strictly 7.2–7.4.

-

Degradation: If using thawed stock, verify it was stored at -80°C. Avibactam hydrolyzes slowly in water; do not store at 4°C for >24 hours.[1]

References

-

Clinical and Laboratory Standards Institute (CLSI). (2024).[1] M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.[1]

-

Clinical and Laboratory Standards Institute (CLSI). (2018).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[1]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[1] Breakpoint tables for interpretation of MICs and zone diameters.

-

MedKoo Biosciences. (n.d.).[1] Avibactam sodium Product Information. Retrieved from MedKoo.[1] [1]

-

Cayman Chemical. (2022).[1][6] Avibactam (sodium salt) Product Information.

-

Nichols, W. W., et al. (2014).[1] "Avibactam, a novel non-beta-lactam beta-lactamase inhibitor: structure, mechanism, and antibacterial activity."[1] Antimicrobial Agents and Chemotherapy.[1][7][8][9]

Sources

- 1. medkoo.com [medkoo.com]

- 2. searchlf.ama-assn.org [searchlf.ama-assn.org]

- 3. WO2018037124A1 - Avibactam free acid - Google Patents [patents.google.com]

- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 5. liofilchem.net [liofilchem.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. nih.org.pk [nih.org.pk]

- 8. Key Insights: Imipenem-Relebactam and Aztreonam-Avibactam | CLSI [clsi.org]

- 9. Antimicrobial Susceptibility of Ceftazidime-Avibactam in Clinical Isolates of Carbapenemase-Producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

LC-MS/MS Detection of Avibactam in Biological Matrices

This application note details a high-performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantification of Avibactam in biological matrices (human plasma and urine).

Designed for bioanalytical scientists and clinical researchers, this guide moves beyond standard recipe-based protocols to address the specific physicochemical challenges of Avibactam—a highly polar, non-chromophoric diazabicyclooctane β-lactamase inhibitor.

Application Note & Standard Operating Procedure (SOP)

Executive Summary & Scientific Rationale

Avibactam (AVI) presents unique bioanalytical challenges due to its high polarity (logP < -1.5) , lack of a UV-active chromophore, and zwitterionic nature. Traditional Reversed-Phase (C18) chromatography often results in poor retention and significant matrix effects (ion suppression) from co-eluting salts and phospholipids.

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Negative Electrospray Ionization (ESI-) MS/MS .

-

Why HILIC? It provides superior retention for polar compounds like Avibactam without the need for ion-pairing reagents (which contaminate MS sources).

-

Why ESI Negative? Avibactam contains a sulfate group (

), making it readily ionizable in negative mode ( -

Dual-Extraction Strategy: We provide two sample preparation workflows:

-

Protein Precipitation (PPT): For high-throughput Therapeutic Drug Monitoring (TDM).

-

Weak Anionic Exchange (WAX) SPE: For high-sensitivity Pharmacokinetic (PK) studies requiring cleaner extracts.

-

Method Development Strategy

The Polarity Challenge

The primary failure mode in Avibactam analysis is "column void elution" on C18 phases. While ion-pairing agents (e.g., Tetrabutylammonium) can retain AVI on C18, they cause persistent background noise in MS. This method employs an Amide-bonded HILIC stationary phase , which interacts with the polar moieties of Avibactam via hydrogen bonding, ensuring separation from the solvent front and matrix interferences.

Internal Standard Selection

-

Recommended: Avibactam-d5 (Isotopically Labeled).

-

Rationale: In ESI- mode, matrix effects are variable. A structural analog (e.g., Sulbactam) may not co-elute perfectly or experience the same ionization suppression. An isotopic standard tracks the analyte through extraction and ionization, correcting for both recovery loss and matrix effects.

Experimental Protocol

Reagents & Materials

-

Analytes: Avibactam Sodium (Reference Standard), Avibactam-d5 (Internal Standard).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Buffers: Ammonium Acetate (100 mM stock), Formic Acid.

-

Columns:

-

Primary: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm) or equivalent.

-

Guard: Matching Amide Guard Cartridge.

-

Sample Preparation Workflows

Option A: Protein Precipitation (High Throughput / TDM)

Best for: Routine clinical monitoring where LLOQ > 50 ng/mL is acceptable.

-

Aliquot: Transfer 50 µL of patient plasma/urine into a 96-well plate or microcentrifuge tube.

-

IS Addition: Add 20 µL of Avibactam-d5 working solution (5 µg/mL in 50:50 ACN:Water).

-

Precipitation: Add 300 µL of cold Acetonitrile (-20°C).

-

Note: High organic ratio (6:1) ensures complete protein crash.

-

-

Agitation: Vortex vigorously for 2 minutes.

-

Centrifugation: Spin at 4,000 x g (or 13,000 rpm) for 10 minutes at 4°C.

-

Dilution (Critical HILIC Step): Transfer 100 µL of supernatant to a fresh plate. Add 100 µL of Acetonitrile.

-

Reasoning: Injecting a water-rich supernatant directly onto a HILIC column destroys peak shape. The sample solvent must match the high-organic initial mobile phase.

-

Option B: Solid Phase Extraction (WAX-SPE)

Best for: Clinical Trials / PK Studies requiring LLOQ < 10 ng/mL and minimal matrix effect.

-

Conditioning: Use a Weak Anionic Exchange (WAX) 30 mg plate. Condition with 1 mL MeOH, then 1 mL Water.[1]

-

Loading: Mix 100 µL Plasma + 20 µL IS + 200 µL 2% Formic Acid (acidifies matrix to disrupt protein binding). Load onto cartridge.

-

Washing:

-

Wash 1: 1 mL 2% Formic Acid (removes proteins/salts).

-

Wash 2: 1 mL Methanol (removes neutral lipids).

-

-

Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

-

Evaporation & Reconstitution: Evaporate under Nitrogen at 40°C. Reconstitute in 200 µL of 80:20 ACN:10mM Ammonium Acetate.

LC-MS/MS Conditions

Liquid Chromatography (HILIC)

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH).

-

Note: High pH improves peak shape for Avibactam on Amide columns.

-

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Vol: 2-5 µL.

| Time (min) | % Mobile Phase B (ACN) | State |

| 0.0 | 85 | Initial Hold |

| 1.0 | 85 | Isocratic |

| 3.5 | 60 | Gradient Elution |

| 3.6 | 85 | Re-equilibration |

| 6.0 | 85 | End of Run |

Mass Spectrometry (ESI Negative)

-

Capillary Voltage: -2.5 kV.

-

Desolvation Temp: 500°C.

-

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| Avibactam | 264.0 | 96.0 | 30 | 25 | Quantifier |

| Avibactam | 264.0 | 80.0 | 30 | 35 | Qualifier |

| Avibactam-d5 | 269.0 | 96.0 | 30 | 25 | Internal Std |

-

Mechanistic Insight: The transition

corresponds to the cleavage of the sulfate group (

Workflow Visualization

The following diagram illustrates the decision process and experimental workflow for Avibactam quantification.

Figure 1: Analytical workflow for Avibactam showing dual extraction pathways converging on HILIC-MS/MS analysis.

Validation & Quality Control

To ensure Trustworthiness and regulatory compliance (FDA/EMA Bioanalytical Guidelines), the following parameters must be validated.

Linearity & Sensitivity

-

Curve Fit: Weighted (

) linear regression. -

LLOQ Signal-to-Noise: > 10:1.

Matrix Effect Assessment

Since ESI- is prone to suppression, calculate the Matrix Factor (MF) :

-

Acceptance: Normalized MF (Analyte/IS) should be between 0.85 and 1.15. If MF < 0.8, switch from PPT to SPE.

Stability (Critical)

Avibactam is relatively stable, but co-administered drugs (e.g., Ceftazidime) are unstable.

-

Freeze/Thaw: Stable for 3 cycles at -80°C.

-

Benchtop: Stable for 6 hours at 4°C. Do not leave at Room Temp > 2 hours.

-

Autosampler: Stable for 24 hours at 10°C in ACN-rich solvent.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Broad/Split Peaks | Sample solvent too aqueous. | Ensure sample injected is >70% Acetonitrile to match HILIC initial conditions. |

| Low Sensitivity | Incorrect pH in mobile phase. | Ensure Mobile Phase A is pH 9.0. Acidic pH suppresses ionization of the sulfate group in some cases or alters column selectivity. |

| Retention Time Shift | HILIC column equilibration. | HILIC columns require longer equilibration than C18. Allow 20 column volumes before first injection. |

| Carryover | Avibactam sticking to needle. | Use a needle wash of 50:50 Water:MeOH with 0.5% Ammonia. |

References

-

Sillén, H., et al. (2015).[7][9] "Determination of avibactam and ceftazidime in human plasma samples by LC-MS/MS." Bioanalysis, 7(12), 1423-1434.[7]

-

Martens-Lobenhoffer, J., et al. (2022).[8][9][10][11] "Quantification of ceftazidime/avibactam in human plasma and dried blood spots: Implications on stability and sample transport." Journal of Chromatography B, 1201, 123164.[10]

-

Wang, Q., et al. (2022).[8] "Simultaneous Determination of Ceftazidime and Avibactam in Human Plasma and Cerebrospinal Fluid by HPLC-MS/MS." Analytical Letters, 55(14).

-

PubChem. (n.d.). "Avibactam Compound Summary." National Library of Medicine.

-

FDA Center for Drug Evaluation and Research. (2018). "Bioanalytical Method Validation Guidance for Industry."

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Avibactam | C7H11N3O6S | CID 9835049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ceftazidime-Avibactam (Avycaz): For the Treatment of Complicated Intra-Abdominal and Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. dovepress.com [dovepress.com]

- 6. americanlaboratory.com [americanlaboratory.com]

- 7. Determination of avibactam and ceftazidime in human plasma samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of ceftazidime/avibactam in human plasma and dried blood spots: Implications on stability and sample tra… [ouci.dntb.gov.ua]

- 11. Quantification of ceftazidime/avibactam in human plasma and dried blood spots: Implications on stability and sample transport - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Formulation Strategies for Avibactam Sodium Injection

Abstract

Avibactam sodium is a pivotal non-β-lactam, β-lactamase inhibitor that restores the efficacy of partnered antibiotics against a wide spectrum of multidrug-resistant Gram-negative bacteria.[1][2][3] Its unique, reversible covalent inhibition mechanism marks a significant advancement in combating resistance mediated by Class A, Class C, and some Class D β-lactamases.[1][4] However, as a sterile injectable product, its formulation presents distinct challenges related to stability, compatibility, and manufacturing. This document provides a comprehensive guide for researchers and drug development professionals, outlining robust strategies and detailed protocols for the successful formulation of Avibactam sodium for injection. We will explore pre-formulation characterization, excipient selection, lyophilization cycle development, and critical quality control assays, grounding our recommendations in established scientific principles and regulatory expectations.

Introduction to Avibactam Sodium

Avibactam is a diazabicyclooctane derivative, structurally distinct from traditional β-lactam-based inhibitors.[3][5] It is a potent inhibitor of a broad range of serine β-lactamases, including extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC enzymes.[2][6] Unlike inhibitors such as clavulanic acid, which undergo fragmentation, avibactam's mechanism involves a reversible acylation of the enzyme's active site serine, forming a stable carbamoyl-enzyme complex that slowly hydrolyzes to regenerate the active inhibitor.[3][4][7]

Commercially, avibactam is available in combination with ceftazidime (AVYCAZ®/ZAVICEFTA®) as a powder for reconstitution.[8][9][10] This formulation approach addresses the inherent stability challenges of β-lactams and their inhibitors in aqueous solution, ensuring product quality and efficacy at the point of administration.

Key Physicochemical Properties:

-

Stability: Stable in the solid state under recommended storage conditions but susceptible to degradation in aqueous solutions, particularly from nucleophilic attack or exposure to strong acids/alkalis.[11][12][13]

Pre-Formulation Studies: The Scientific Foundation

A successful formulation is built upon a thorough understanding of the Active Pharmaceutical Ingredient (API). Pre-formulation studies are non-negotiable; they dictate the entire development pathway, from excipient choice to the final manufacturing process.

pH-Stability Profile

Causality: The stability of molecules like Avibactam, which contain hydrolyzable functional groups, is often critically dependent on pH. Identifying the pH of maximum stability is the single most important factor in developing a liquid formulation or determining the target pH for the reconstituted product. Degradation is often accelerated at both low and high pH due to acid-catalyzed and base-catalyzed hydrolysis, respectively.[13]

Protocol 1: pH-Rate Profile Determination

-

Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 3.0 to 8.0, with intervals of 0.5 pH units.

-

Sample Preparation: Accurately weigh and dissolve Avibactam sodium in each buffer to a known concentration (e.g., 1 mg/mL).

-

Incubation: Store aliquots of each solution at a stressed temperature (e.g., 40°C or 50°C) and a control temperature (e.g., 5°C).

-

Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples and immediately quench any further degradation by dilution with a mobile phase and/or refrigeration.

-

Quantification: Analyze the concentration of remaining Avibactam using a validated, stability-indicating HPLC method (see Section 5.1).

-

Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the apparent first-order degradation rate constant (k). Plot log(k) versus pH to generate the pH-rate profile and identify the pH of minimum degradation.

Excipient Compatibility Studies

Causality: Excipients are necessary for function (e.g., bulking agents for lyophilization, buffers for pH control), but they can also interact with the API, leading to degradation. For instance, reducing sugars (like dextrose) can potentially interact with amine functionalities, and certain buffer salts can catalyze specific degradation reactions. Screening for these incompatibilities early prevents costly late-stage failures.

Protocol 2: API-Excipient Compatibility Screening

-

Selection: Choose potential excipients based on the intended dosage form (powder for reconstitution). Common candidates include:

-

Sample Preparation: Prepare intimate physical mixtures of Avibactam sodium with each excipient, typically in a 1:1 or 1:5 ratio (API:Excipient). Include a control sample of pure API.

-

Moisture Addition: Add a small amount of water (e.g., 5-10% w/w) to a subset of samples to simulate the potential for moisture ingress and accelerate solid-state reactions.

-

Stressed Storage: Store all samples under accelerated conditions (e.g., 40°C/75% RH) and control conditions (e.g., 25°C/60% RH) for a defined period (e.g., 2-4 weeks).

-

Analysis: At the end of the study, analyze the samples by HPLC for the appearance of degradation products and loss of API potency. Visual inspection for color change or physical changes is also crucial.

Formulation Development Strategy

For Avibactam sodium, a lyophilized (freeze-dried) powder for reconstitution is the most viable strategy to ensure long-term stability.[14][16] This approach removes water, the primary medium for hydrolytic degradation, thereby preserving the drug's integrity until it is prepared for intravenous infusion.

Core Components of the Formulation

The approved combination product, AVYCAZ®, contains ceftazidime pentahydrate, avibactam sodium, and sodium carbonate (anhydrous) as a pH modifier.[9][17]

| Component | Function | Rationale / Field Insight |

| Avibactam Sodium | Active Pharmaceutical Ingredient (API) | The β-lactamase inhibitor. |

| Partner Antibiotic (e.g., Ceftazidime) | Active Pharmaceutical Ingredient (API) | Protected from degradation by Avibactam. |

| Sodium Carbonate | pH Adjusting Agent / Buffer | Expertise: This is a critical choice. When the powder is reconstituted with water for injection, the sodium carbonate dissolves to create a buffered solution at a target pH optimal for the stability of both Avibactam and its partner β-lactam.[9][10] This prevents a sharp drop in pH that could occur from dissolving the acidic pentahydrate form of ceftazidime. |

| (Optional) Bulking Agent | Lyophilization Aid / Cake Former | Expertise: While not present in the AVYCAZ® formulation, bulking agents like mannitol are often used in lyophilized products to ensure a physically robust and elegant cake structure.[14][15] This prevents vial breakage and ensures rapid, complete dissolution upon reconstitution. The decision to omit it was likely based on the sufficient solid content and properties of the APIs and sodium carbonate themselves. |

Lyophilization Cycle Development

Causality: The goal of lyophilization is to remove water without damaging the drug. A poorly designed cycle can lead to "collapse," where the product melts back during drying, resulting in a poor-quality cake, high residual moisture, and compromised stability. The cycle must be optimized based on the thermal characteristics of the specific formulation.

Protocol 3: Lyophilization Cycle Development

-

Thermal Characterization (Pre-requisite):

-

Perform Differential Scanning Calorimetry (DSC) on the liquid formulation to determine the glass transition temperature of the maximally freeze-concentrated solute (Tg').

-

Use a Freeze-Drying Microscope (FDM) to visually determine the collapse temperature (Tc).

-

Trustworthiness: The primary drying product temperature must be maintained below Tg' and Tc to prevent product collapse. This is a non-negotiable, self-validating control point.

-

-

Freezing Step:

-

Cool the shelves to approximately -40°C to -50°C.

-

Hold for 2-3 hours to ensure complete solidification of the product. The goal is to induce crystallization of water and create a solid matrix.

-

-

Primary Drying (Sublimation):

-

Apply a vacuum, typically between 50-200 mTorr.

-

Increase shelf temperature to a point just below the critical temperature (Tg' or Tc), for example, -25°C.

-

Expertise: This is the longest step. The shelf temperature provides the energy for ice to sublime directly into vapor. The chamber pressure is kept low to facilitate this phase transition. This step removes the bulk of the unbound water.

-

-

Secondary Drying (Desorption):

-

After all ice is gone (indicated by a drop in product temperature and chamber pressure), increase the shelf temperature to a positive value (e.g., 25°C to 40°C).

-

Maintain a low vacuum for several hours.

-

Expertise: This step removes residual, bound water molecules from the product matrix. Achieving low residual moisture (<1-2%) is critical for long-term stability.

-

Reconstitution and In-Use Stability

The formulation work is not complete until the product's stability and compatibility are confirmed after it has been prepared for administration.

The approved product label for AVYCAZ® specifies that the powder should be reconstituted with 10 mL of sterile water for injection (or other compatible solutions like 0.9% Sodium Chloride or 5% Dextrose).[8][18][19] This reconstituted solution must then be immediately diluted into an infusion bag.[20]

Table 1: Reconstitution and Dilution Stability of Ceftazidime-Avibactam

| Storage Condition | Stability Time After Dilution in Infusion Bag | Source |

| Room Temperature (~25°C) | Up to 12 hours | [9][21] |

| Refrigerated (2-8°C) | Up to 24 hours (followed by 12 hours at room temp) | [9][20][21] |